Cas no 959771-81-4 (4-Iodopyridine-2-carboxylic acid hydroiodide)

4-Iodopyridine-2-carboxylic acid hydroiodide is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of heterocyclic compounds, particularly in coupling reactions such as Suzuki-Miyaura or Sonogashira cross-couplings. The hydroiodide salt form enhances stability and solubility, facilitating handling and storage. The iodine substituent at the 4-position offers a reactive site for further functionalization, while the carboxylic acid group provides an additional handle for derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its structural flexibility and reactivity.
4-Iodopyridine-2-carboxylic acid hydroiodide structure
959771-81-4 structure
Product Name:4-Iodopyridine-2-carboxylic acid hydroiodide
CAS No:959771-81-4
MF:C6H5I2NO2
MW:376.918346166611
MDL:MFCD06738838
CID:1027391
PubChem ID:45588303
Update Time:2025-05-26

4-Iodopyridine-2-carboxylic acid hydroiodide Chemical and Physical Properties

Names and Identifiers

    • 4-Iodopicolinic acid hydroiodide
    • 4-Iodopyridine-2-carboxylic acid hydroiodide
    • 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1)
    • 959771-81-4
    • FD-0712
    • AKOS005072773
    • AB28008
    • 4-iodopyridine-2-carboxylic acid;hydroiodide
    • MFCD06738838
    • J-515578
    • SCHEMBL15880428
    • DTXSID30670619
    • MDL: MFCD06738838
    • Inchi: 1S/C6H4INO2.HI/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H
    • InChI Key: RNQAFQCXISTQJB-UHFFFAOYSA-N
    • SMILES: IC1C=CN=C(C(=O)O)C=1.I

Computed Properties

  • Exact Mass: 376.841
  • Monoisotopic Mass: 376.841
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2A^2

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4-Iodopyridine-2-carboxylic acid hydroiodide Suppliers

Amadis Chemical Company Limited
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(CAS:959771-81-4)4-Iodopyridine-2-carboxylic acid hydroiodide
Order Number:A1198531
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:37
Price ($):187.0/752.0
Email:sales@amadischem.com

Additional information on 4-Iodopyridine-2-carboxylic acid hydroiodide

Recent Advances in the Application of 4-Iodopyridine-2-carboxylic Acid Hydroiodide (CAS: 959771-81-4) in Chemical Biology and Pharmaceutical Research

The compound 4-Iodopyridine-2-carboxylic acid hydroiodide (CAS: 959771-81-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique iodine substitution and carboxylic acid functionality, serves as a versatile building block in the synthesis of complex molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the iodine atom offers opportunities for further functionalization through cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.

One of the key areas of research involving 4-Iodopyridine-2-carboxylic acid hydroiodide is its role in the synthesis of pyridine-based scaffolds. Pyridine derivatives are known for their broad pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the efficient synthesis of novel pyridine-2-carboxamide derivatives, which exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants. The study underscored the compound's utility in addressing drug resistance mechanisms in cancer therapy.

In addition to its applications in oncology, 4-Iodopyridine-2-carboxylic acid hydroiodide has been explored in the development of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of iodopyridine-containing compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed the enhanced antibacterial activity to the synergistic effects of the iodine atom and the carboxylic acid group, which improved membrane permeability and target binding affinity.

Another promising avenue of research involves the use of this compound in radiopharmaceuticals. The iodine-127 isotope in 4-Iodopyridine-2-carboxylic acid hydroiodide can be replaced with iodine-123 or iodine-131 for diagnostic and therapeutic applications, respectively. A 2024 study in the Journal of Nuclear Medicine highlighted its potential as a precursor for the synthesis of radiolabeled probes targeting tumor-specific biomarkers. This approach could enable non-invasive imaging and targeted radiotherapy, offering new hope for precision medicine in oncology.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4-Iodopyridine-2-carboxylic acid hydroiodide. Recent advancements in flow chemistry and continuous manufacturing have shown potential in addressing these issues. A study in Organic Process Research & Development (2023) demonstrated a scalable and efficient synthesis route using microreactor technology, which improved yield and reduced byproduct formation. These innovations could facilitate the broader adoption of this compound in industrial-scale pharmaceutical production.

In conclusion, 4-Iodopyridine-2-carboxylic acid hydroiodide (CAS: 959771-81-4) represents a valuable tool in modern chemical biology and drug discovery. Its versatility in medicinal chemistry, coupled with recent advancements in synthetic methodologies, positions it as a key player in the development of next-generation therapeutics. Future research should focus on expanding its applications in targeted drug delivery and combination therapies, as well as optimizing its physicochemical properties for enhanced bioavailability and efficacy.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:959771-81-4)4-Iodopyridine-2-carboxylic acid hydroiodide
A1198531
Purity:99%/99%
Quantity:1g/5g
Price ($):187.0/752.0
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